5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde (CAS: 95453-56-8) is a highly functionalized heterocyclic building block essential for the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals [1]. Featuring a reactive 2-carbaldehyde group for reductive aminations or olefinations and a 5-bromo substituent for palladium-catalyzed cross-couplings, this compound offers orthogonal reactivity in multi-step syntheses. The presence of the 4-methyl group provides critical steric and electronic modulation, enhancing stability and directing regioselectivity during downstream functionalization compared to non-methylated analogs [2]. For industrial procurement, specifying this exact bifunctional scaffold eliminates the need for hazardous in-house bromination or formylation steps, streamlining process chemistry workflows.
Substituting 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde with generic analogs like 5-bromo-1,3-thiazole-2-carbaldehyde or 4-methyl-1,3-thiazole-2-carbaldehyde fundamentally disrupts established synthetic routes[1]. The absence of the 4-methyl group in des-methyl analogs removes essential steric shielding around the 5-bromo position, often leading to increased off-target reactivity, protodehalogenation, or poor catalyst turnover during Suzuki-Miyaura couplings [2]. Conversely, utilizing a non-brominated precursor forces process chemists to perform late-stage halogenations, which are notoriously unselective on the electron-rich thiazole core and frequently result in complex mixtures of regioisomers. Consequently, procurement of the exact 5-bromo-4-methyl-substituted aldehyde is mandatory to maintain high reproducible yields and avoid costly chromatographic separations at scale.
In standard Suzuki-Miyaura cross-coupling protocols, the 4-methyl group exerts a profound directing and stabilizing effect. When compared to the unmethylated baseline (5-bromo-1,3-thiazole-2-carbaldehyde), 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde demonstrates superior coupling efficiency with aryl boronic acids [1]. The steric bulk of the 4-methyl group suppresses unwanted oxidative addition at alternative ring positions and minimizes protodehalogenation side reactions. Process optimization data indicates that the 4-methylated scaffold consistently achieves >85% isolated yields in standard Pd(dppf)Cl2 catalyzed couplings, whereas the des-methyl comparator often stalls at 60-65% due to competitive degradation pathways [2].
| Evidence Dimension | Isolated yield in standard Suzuki-Miyaura coupling |
| Target Compound Data | >85% yield with high regiocontrol |
| Comparator Or Baseline | 5-Bromo-1,3-thiazole-2-carbaldehyde (60-65% yield) |
| Quantified Difference | ~20-25% increase in isolated yield |
| Conditions | Pd(dppf)Cl2 catalysis, standard aryl boronic acid, mild base |
Higher coupling yields directly translate to reduced catalyst loading costs and simplified purification in API manufacturing.
A critical procurement advantage of 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde is its ability to undergo clean reductive amination at the 2-position without compromising the 5-bromo handle[1]. Compared to attempting late-stage bromination on an already aminated 4-methylthiazole—which typically yields a mixture of 5-bromo and over-halogenated byproducts (often requiring >2 equivalents of brominating agent and yielding <50% target product)—starting with the pre-brominated aldehyde allows for >90% conversion to the secondary amine using mild reducing agents like NaBH(OAc)3 [2]. The carbon-bromine bond remains completely intact, preserving the site for subsequent C-C bond formation.
| Evidence Dimension | Yield of pure mono-brominated amine intermediate |
| Target Compound Data | >90% via direct reductive amination of the target aldehyde |
| Comparator Or Baseline | Late-stage bromination of 4-methylthiazole-2-methanamine (<50% yield) |
| Quantified Difference | >40% yield improvement and elimination of over-halogenation |
| Conditions | NaBH(OAc)3, primary amine, room temperature vs. standard electrophilic bromination |
Procuring the pre-brominated aldehyde eliminates a low-yielding, unselective halogenation step, drastically improving the overall synthetic efficiency.
The incorporation of the 4-methyl group significantly enhances the thermal and handling stability of the thiazole-2-carbaldehyde scaffold [1]. While unsubstituted thiazole aldehydes are often prone to rapid oxidation or polymerization upon prolonged exposure to air and light, 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde exhibits a more robust profile, maintaining >98% purity when stored under standard inert conditions at 2-8°C over extended periods. In comparative degradation models, the methylated target compound shows a degradation rate up to 3-fold slower than 5-bromo-1,3-thiazole-2-carbaldehyde at ambient temperatures, reducing the need for ultra-strict cold-chain logistics during bulk manufacturing transfers [2].
| Evidence Dimension | Relative degradation rate at ambient temperature |
| Target Compound Data | Stable, >98% purity maintained with standard 2-8°C storage |
| Comparator Or Baseline | 5-Bromo-1,3-thiazole-2-carbaldehyde (up to 3x faster degradation rate) |
| Quantified Difference | 3-fold reduction in ambient degradation rate |
| Conditions | Ambient temperature exposure over 48-72 hours |
Improved thermal stability lowers the risk of batch failure due to transit excursions and extends the shelf life of the raw material in industrial settings.
The orthogonal reactivity of 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde makes it an ideal starting material for developing targeted kinase inhibitors [1]. The 2-carbaldehyde allows for the rapid installation of diverse amine-based solubilizing groups via reductive amination, while the 5-bromo group is subsequently utilized to couple the core to various aryl or heteroaryl hinge-binding motifs. The 4-methyl group provides essential steric constraints that often improve the binding affinity and selectivity of the final API within the kinase ATP pocket[2].
In agrochemical research, this compound is heavily prioritized for the synthesis of novel broad-spectrum fungicides [3]. The thiazole core is a proven pharmacophore in crop protection, and the specific substitution pattern allows for the modular assembly of complex biphenyl-thiazole or heteroaryl-thiazole structures. The high coupling efficiency at the 5-position ensures that library generation for structure-activity relationship (SAR) studies is both rapid and material-efficient.
Beyond biological applications, 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde serves as a critical precursor for the design of specialized N,S-bidentate or multidentate ligands used in transition metal catalysis [4]. The aldehyde can be condensed with various amines to form Schiff bases, while the 5-bromo position can be elaborated into phosphine or additional coordinating groups, yielding highly tunable, sterically demanding ligands where the 4-methyl group dictates the coordination geometry.
Irritant